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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spectroscopic
Analysis for O-Benzyl-L-tyrosine (H-Tyr(Bn)-OH)

O-Benzyl-L-tyrosine, systematically named (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoic
acid, is a pivotal derivative of the amino acid L-tyrosine.[1] The incorporation of a benzyl (Bn)
ether protecting group on the phenolic hydroxyl moiety enhances its utility in peptide synthesis
and as a building block in medicinal chemistry. This modification prevents unwanted side
reactions and increases the lipophilicity of the molecule, which can be advantageous in certain
synthetic protocols.[2]

Accurate and comprehensive characterization of H-Tyr(Bn)-OH is paramount to ensure its
identity, purity, and suitability for downstream applications. Spectroscopic techniques, including
Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry
(MS), are indispensable tools in this regard. This guide provides a detailed exploration of the
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spectroscopic data of H-Tyr(Bn)-OH, offering insights into the interpretation of its spectral
features and outlining the methodologies for data acquisition.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to understand the molecular structure
of H-Tyr(Bn)-OH.

Molecular Formula: C1eH17NOs3[3] Molecular Weight: 271.31 g/mol [1][3] CAS Number: 16652-
64-5[1][3]

The molecule comprises a chiral alpha-carbon, a carboxylic acid group, a primary amine, a p-
substituted benzene ring, and a benzyl ether linkage. Each of these functional groups will give
rise to characteristic signals in the various spectra.

Caption: Molecular Structure of H-Tyr(Bn)-OH

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

Experimental Protocol: NMR Sample Preparation and
Acquisition
e Sample Preparation: Dissolve 5-10 mg of H-Tyr(Bn)-OH in a suitable deuterated solvent

(e.g., DMSO-ds, D20 with acid/base, or CD30OD). The choice of solvent can influence the
chemical shifts of exchangeable protons (NHz and COOH).

* 'H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field
spectrometer. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds,
and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse
sequence. A larger number of scans will be required compared to *H NMR due to the low
natural abundance of 13C.
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'H NMR Spectral Data and Interpretation

The following table summarizes the expected *H NMR chemical shifts for H-Tyr(Bn)-OH. The
data is inferred from closely related structures, such as N-Ac-(O-benzyl)tyrosine, and general

principles of NMR spectroscopy.[4]
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Expected
Proton(s) Chemical Shift Multiplicity Integration Notes

(3, ppm)

Chemical shift is
highly dependent
on solvent and

COOH ~10-13 Broad Singlet 1H concentration.
May be
exchanged with
D:20.

Chemical shift is
solvent and pH-

NH:z ~3-5 Broad Singlet 2H dependent. May
be exchanged
with D20.

Protons of the
) benzyl protecting
Benzyl Ar-H ~7.2-7.5 Multiplet 5H
group's phenyl

ring.

Aromatic protons

Tyr Ar-H (ortho to .
~7.1-7.3 Doublet 2H on the tyrosine

CH2) ]
ring.

Aromatic protons
~6.9-7.1 Doublet 2H on the tyrosine

ring.

Tyr Ar-H (ortho to
0)

Methylene
protons of the

Benzyl CH2 ~5.0-5.2 Singlet 2H
benzyl ether

group.

) The chiral alpha-
o-CH ~3.8-4.2 Multiplet 1H
proton.

B-CH2 ~2.8-3.2 Multiplet 2H The

diastereotopic
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beta-protons.

Causality in Chemical Shifts:

The aromatic protons of the benzyl group and the tyrosine ring resonate in the downfield
region (7.0-7.5 ppm) due to the deshielding effect of the ring currents.

e The benzylic methylene protons (CH2) appear around 5.1 ppm, shifted downfield by the
adjacent electronegative oxygen atom.

o The a-proton is deshielded by the adjacent amine and carboxylic acid groups, typically
appearing around 4.0 ppm.

e The B-protons are diastereotopic and will appear as a multiplet.

13C NMR Spectral Data and Interpretation

The expected 3C NMR chemical shifts are presented below, based on data from similar
compounds and established correlation tables.[4]
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Expected Chemical Shift (3,

Carbon(s) Notes
ppm)
Carboxylic acid carbonyl
COOH ~170-175
carbon.
Aromatic carbon attached to
Tyr C-O ~157-159
the benzyl ether oxygen.
] Aromatic carbon of the benzyl
Benzyl C (ipso) ~137-138
group attached to the CH-.
) Aromatic carbon of the tyrosine
Tyr C (ipso) ~129-131 )
ring attached to the -CHz=.
Aromatic carbons on the
Tyr CH (ortho to CH2) ~130-131 S
tyrosine ring.
Aromatic carbons of the benzyl
Benzyl CH ~128-129
group.
Aromatic carbons on the
Tyr CH (ortho to O) ~114-116 tyrosine ring, shielded by the
oxygen.
Methylene carbon of the
Benzyl O-CH: ~69-71
benzyl ether.
o-CH ~54-56 Chiral alpha-carbon.
[3-CH:z ~36-38 Beta-methylene carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectrum Acquisition

o Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total
Reflectance (ATR) accessory or by preparing a KBr pellet.

o Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm™1.
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IR Spectral Data and Interpretation

The following table highlights the characteristic IR absorption bands for H-Tyr(Bn)-OH.[5][6][7]

] Expected Absorption ]
Functional Group Intensity Notes
Range (cm™?)
) ) Overlaps with C-H
O-H (Carboxylic Acid) 2500-3300 Broad )
stretching.
_ _ May appear as one or
N-H (Amine) 3200-3500 Medium
two bands.
] ) Stretching vibrations
C-H (Aromatic) 3000-3100 Medium
of sp2 C-H bonds.
) ) ) Stretching vibrations
C-H (Aliphatic) 2850-3000 Medium
of sp3 C-H bonds.
C=0 (Carboxylic Acid)  1700-1750 Strong Carbonyl stretch.
) ) Aromatic ring
C=C (Aromatic) 1450-1600 Medium-Weak ) o
stretching vibrations.
Asymmetric C-O-C
C-O (Ether) 1200-1300 Strong stretching of the
benzyl ether.
C-O (Carboxylic Acid) 1210-1320 Strong C-O stretching.
C-N (Amine) 1020-1250 Medium C-N stretching.

Self-Validating System: The presence of a strong, broad absorption in the 2500-3300 cm™1

range, a strong carbonyl peak around 1720 cm~1, and characteristic aromatic C=C stretching

bands provides strong evidence for the carboxylic acid and aromatic functionalities of H-

Tyr(Bn)-OH.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, confirming its identity.
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Experimental Protocol: Mass Spectrum Acquisition

o Sample Introduction: The sample can be introduced via direct infusion or through a
chromatographic system like GC-MS or LC-MS.

« lonization: Electrospray ionization (ESI) is a common technique for amino acids.

e Analysis: The mass-to-charge ratio (m/z) of the ions is measured.

Expected Mass Spectrum Data and Fragmentation

e Molecular lon: The expected protonated molecular ion [M+H]* would have an m/z of
approximately 272.13.[1]

o Key Fragmentation Pathways:

o

Loss of H20: [M+H - H20]*

[¢]

Loss of COOH: [M+H - 45]*

[¢]

Benzylic Cleavage: A prominent peak at m/z 91, corresponding to the benzyl cation
[C7H7]*, is a characteristic fragmentation of benzyl-containing compounds.

[e]

Cleavage of the Ca-C[ bond: This can lead to various fragment ions.

Major Fragments

N -
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Caption: Key Fragmentation Pathways in MS

Conclusion: A Unified Spectroscopic Profile

The combination of NMR, IR, and MS provides a comprehensive and self-validating
spectroscopic profile of H-Tyr(Bn)-OH. NMR spectroscopy elucidates the detailed carbon-
hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and
mass spectrometry verifies the molecular weight and provides structural information through
fragmentation patterns. This in-depth guide serves as a valuable resource for researchers,
enabling confident identification and quality assessment of H-Tyr(Bn)-OH in various scientific
endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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